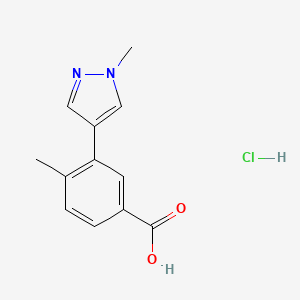
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride
Vue d'ensemble
Description
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPB is a pyrazole derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
Applications De Recherche Scientifique
Hydrogen-Bonded Supramolecular Structures
Research on substituted pyrazolylbenzoates, including compounds structurally related to 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride, has focused on their ability to form hydrogen-bonded supramolecular structures. These structures range from one-dimensional chains to three-dimensional frameworks, which are significant for their potential applications in material science, particularly in the development of molecular crystals with specific physical properties. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate molecules are linked by hydrogen bonds into a chain structure, while 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate components form a three-dimensional framework through a combination of hydrogen bonds. These findings highlight the versatility of pyrazole derivatives in forming varied structural assemblies with potential applications in the design of new materials (Portilla et al., 2007).
Anticancer Activity
Pyrazole derivatives have been evaluated for their anticancer activity, demonstrating promising results against various cancer cell lines. The synthesis and crystal structure analysis of certain pyrazole derivatives revealed their antitumor potential, with some compounds showing similar anticancer activity to known anticancer agents against test cancer cells. The structural basis for their activity includes the presence of benzyl and carboxyl groups, which were found to be more active against specific cancer cells, suggesting these compounds could be optimized as lung cancer inhibitory agents (Jing et al., 2012).
Corrosion Inhibition
Another application of pyrazole derivatives is in corrosion inhibition. Compounds containing the pyrazole moiety have been investigated for their ability to inhibit the corrosion of steel in hydrochloric acid environments. This research is crucial for industrial applications where material durability is critical. The effectiveness of these inhibitors increases with concentration, demonstrating their potential utility in protecting metals against corrosion (Herrag et al., 2007).
Anti-inflammatory and Analgesic Activities
Pyrazole derivatives have also shown significant anti-inflammatory and analgesic activities. The synthesis of thiadiazole pyrazolene anthranilic acid derivatives and their evaluation for these activities identified compounds with notable effectiveness. Such studies contribute to the discovery of new therapeutic agents for treating inflammation and pain (Kumar, 2022).
Propriétés
IUPAC Name |
4-methyl-3-(1-methylpyrazol-4-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-8-3-4-9(12(15)16)5-11(8)10-6-13-14(2)7-10;/h3-7H,1-2H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMSYMGANPXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN(N=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

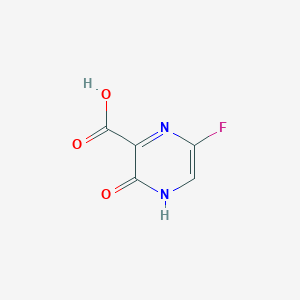
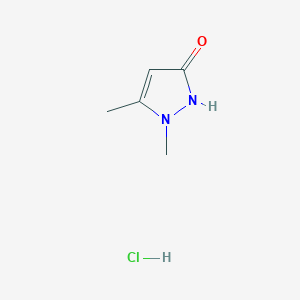
![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)
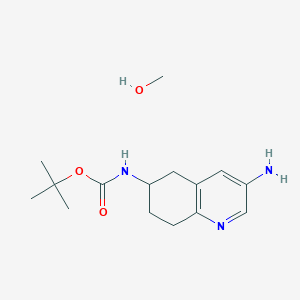
![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)
![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)
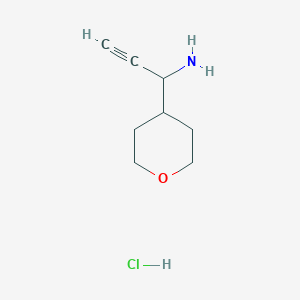
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)